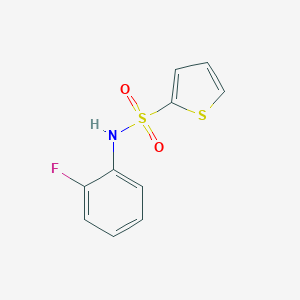![molecular formula C26H27N3O5S B299294 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer treatment. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells by targeting B-cell lymphoma 2 (BCL-2) family proteins.
作用机制
ABT-737 selectively targets N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which are involved in regulating apoptosis. Specifically, ABT-737 binds to the BH3-binding groove of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents them from inhibiting pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
实验室实验的优点和局限性
One advantage of ABT-737 is its selectivity for N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which allows for targeted induction of apoptosis in cancer cells. However, one limitation is that ABT-737 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide inhibitors based on the structure of ABT-737. Another area of interest is the investigation of the potential of ABT-737 as a combination therapy with other cancer treatments. Additionally, research is needed to further understand the mechanisms of resistance to ABT-737 in cancer cells and to develop strategies to overcome this resistance.
合成方法
The synthesis of ABT-737 involves a multi-step process that includes the reaction of various reagents to form the final product. The initial step involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)benzaldehyde hydrazone. This is followed by the reaction of the hydrazone with 2-(2-bromoacetyl)benzoic acid to form the key intermediate, 2-(2-{4-(allyloxy)benzylidene}hydrazino)-2-oxoethyl benzoic acid. The final step involves the reaction of the intermediate with 2-ethoxyaniline and benzenesulfonyl chloride to form ABT-737.
科学研究应用
ABT-737 has been extensively studied in scientific research for its potential as a cancer treatment. The compound has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
属性
产品名称 |
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C26H27N3O5S |
分子量 |
493.6 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-34-22-16-14-21(15-17-22)19-27-28-26(30)20-29(24-12-8-9-13-25(24)33-4-2)35(31,32)23-10-6-5-7-11-23/h3,5-17,19H,1,4,18,20H2,2H3,(H,28,30)/b27-19+ |
InChI 键 |
KGOUZIJDMOADIE-ZXVVBBHZSA-N |
手性 SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299211.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299212.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)

